molecular formula C46H54N6O8S2 B001145 Quetiapine Fumarate CAS No. 111974-72-2

Quetiapine Fumarate

Numéro de catalogue: B001145
Numéro CAS: 111974-72-2
Poids moléculaire: 883.1 g/mol
Clé InChI: ZTHJULTYCAQOIJ-KSBRXOFISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Degradation Pathways

Quetiapine fumarate exhibits hydrolytic and oxidative degradation under specific conditions:

Major Degradation Products

ConditionDegradation ProductDetection MethodReference
Acidic hydrolysis (HCl, 60°C)Quetiapine hydrochlorideHPLC, NMR
Oxidative stress (H₂O₂)N-oxide derivativesLC-MS
Thermal degradation (100°C)Desethyl quetiapineFT-IR, TLC

Stability Data :

  • Hydrolytic stability : Half-life ≥1 year at 25°C in aqueous solutions .
  • Photolytic degradation : Forms sulfoxide derivatives under UV light .

Metabolic Reactions

In vivo, quetiapine undergoes hepatic metabolism via cytochrome P450 enzymes:

Primary Metabolic Pathways

EnzymeReactionMetaboliteBioactivity
CYP3A4SulfoxidationQuetiapine sulfoxideInactive
CYP2D6Hydroxylation7-hydroxy-N-desalkyl quetiapineActive
CYP3A4N-dealkylationN-desalkyl quetiapineActive

Key Findings :

  • Active metabolites : 7-hydroxy-N-desalkyl quetiapine retains partial D₂ and 5-HT₂A receptor antagonism .
  • Drug-drug interactions : CYP3A4 inhibitors (e.g., ketoconazole) increase quetiapine plasma concentrations .

Impurity Profiling

Six impurities are identified during synthesis, primarily due to incomplete reactions or byproduct formation:

Identified Impurities

ImpurityStructureOriginDetection (RRT*)
Impurity IDesethyl quetiapineIncomplete alkylation0.80
Impurity IIN-Oxide derivativeOxidative side reaction1.08
Impurity IIIDibenzo[b,f][1,4]thiazepine-11-oneUnreacted starting material1.65

*RRT: Relative retention time (vs. This compound).

Environmental Reactions

This compound partitions into aqueous environments, with limited ecotoxicological impact:

Environmental Fate

ParameterValueReference
Partition coefficient (log P)2.8
Aquatic toxicity (LC₅₀, rainbow trout)22.0 ppm
Microbial inhibitionNo effect ≤100 ppm

Applications De Recherche Scientifique

FDA-Approved Indications

Quetiapine is approved for several key psychiatric conditions:

  • Schizophrenia : Quetiapine effectively addresses both positive and negative symptoms associated with schizophrenia. Studies indicate that it may be as effective as other antipsychotics while producing fewer extrapyramidal side effects .
  • Bipolar Disorder : It is indicated for the management of acute manic episodes and as a maintenance treatment. Research shows quetiapine's efficacy in stabilizing mood in bipolar disorder patients .
  • Major Depressive Disorder (MDD) : Quetiapine is used as an adjunctive treatment for MDD, particularly when patients do not respond adequately to standard antidepressants .

Off-Label Uses

Quetiapine's versatility allows it to be prescribed for various off-label conditions, including:

  • Generalized Anxiety Disorder (GAD) : Several studies have demonstrated quetiapine's effectiveness in reducing anxiety symptoms, although further research is needed for formal approval .
  • Insomnia : Due to its sedative properties, quetiapine is often prescribed at low doses to manage sleep disturbances, despite concerns regarding metabolic side effects .
  • Post-Traumatic Stress Disorder (PTSD) : While not officially approved, quetiapine has shown potential in alleviating symptoms associated with PTSD .
  • Psychosis in Parkinson’s Disease : Quetiapine can be beneficial for managing psychotic symptoms in patients with Parkinson’s disease .

Pharmacokinetics and Formulations

Quetiapine is available in both immediate-release (IR) and extended-release (XR) formulations. The XR formulation allows for once-daily dosing, which can improve adherence and reduce daytime sedation compared to the IR formulation .

Key Pharmacokinetic Findings

  • The XR formulation exhibits linear pharmacokinetics with a similar area under the curve (AUC) compared to IR but with lower peak plasma concentrations (Cmax) .
  • Food intake affects the pharmacokinetics of quetiapine; high-fat meals can increase AUC and Cmax significantly, which may necessitate dosage adjustments .

Case Studies and Clinical Evidence

  • Efficacy in Adolescents : A study involving adolescents aged 10–17 years with bipolar depression showed that quetiapine XR was effective as monotherapy, providing significant symptom relief compared to placebo .
  • Low-Dose Use for Sleep Disorders : A clinical evaluation highlighted that low-dose quetiapine could help patients with sleep disturbances without significant metabolic side effects, although long-term safety remains under investigation .
  • Pharmacodynamic Variability : Research indicates considerable variability in pharmacodynamics among different populations, emphasizing the need for personalized dosing strategies based on individual patient characteristics and concurrent medications .

Summary of Findings

ApplicationFDA ApprovalEfficacy Evidence
SchizophreniaYesEffective for positive and negative symptoms
Bipolar DisorderYesEffective for manic episodes and maintenance
Major Depressive DisorderYesEffective as adjunctive therapy
Generalized Anxiety DisorderNoEvidence supports efficacy
InsomniaNoCommonly used off-label; concerns about safety
PTSDNoPotential benefits noted

Comparaison Avec Des Composés Similaires

Activité Biologique

Quetiapine fumarate, an atypical antipsychotic, is primarily used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder (MDD). Its biological activity is characterized by a complex interaction with various neurotransmitter receptors, pharmacokinetics, and metabolic pathways. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Quetiapine exerts its therapeutic effects through antagonism at several neurotransmitter receptors:

  • Dopamine D2 Receptors : Quetiapine has a lower affinity for D2 receptors compared to typical antipsychotics, which may reduce the risk of extrapyramidal side effects.
  • Serotonin 5-HT2A Receptors : Its antagonistic action at these receptors contributes to its efficacy in mood stabilization and reduction of psychotic symptoms.
  • Histamine H1 Receptors : This action is associated with sedation and weight gain.
  • Adrenergic α1 Receptors : Blockade here can lead to orthostatic hypotension.

The receptor binding profile suggests that quetiapine's efficacy in treating mood disorders may be due to its ability to modulate serotonin and dopamine levels effectively while minimizing adverse effects commonly associated with traditional antipsychotics .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours. It has an approximate bioavailability of 100% relative to a solution form. The drug is about 83% bound to serum proteins and undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4, leading to several metabolites, some of which are pharmacologically active but exist at much lower concentrations than the parent compound .

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid (Cmax ~1.5 hours)
Bioavailability~100% (tablet vs. solution)
Protein Binding~83%
Half-Life~6-7 hours
MetabolismHepatic (CYP3A4)

Clinical Efficacy

Case Studies : Quetiapine has been documented in various clinical settings:

  • Delusional Parasitosis : A case study reported a patient treated with quetiapine XR for delusional parasitosis secondary to schizoaffective disorder. The patient showed significant improvement after dose adjustments from 200 mg to 1200 mg over several months, ultimately achieving remission of delusions and psychotic symptoms .
  • Major Depressive Disorder : A randomized controlled trial evaluated quetiapine XR as an adjunctive therapy for MDD. Results indicated significant reductions in the Montgomery-Åsberg Depression Rating Scale (MADRS) total scores at week 6 for patients receiving 300 mg/day compared to placebo (−15.44 vs. −11.89; p<0.01) .

Safety Profile

While quetiapine is generally well-tolerated, it can lead to adverse effects such as sedation, weight gain, and metabolic changes. Notably, there have been reports of serious adverse events including neuroleptic malignant syndrome and hepatic dysfunction in pediatric populations .

Propriétés

Numéro CAS

111974-72-2

Formule moléculaire

C46H54N6O8S2

Poids moléculaire

883.1 g/mol

Nom IUPAC

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(Z)-but-2-enedioic acid

InChI

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1-

Clé InChI

ZTHJULTYCAQOIJ-KSBRXOFISA-N

SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

SMILES isomérique

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O

SMILES canonique

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Apparence

Powder

Point d'ébullition

556.5±60.0

Color/Form

Solid

Point d'éclair

9.7 °C (49.5 °F) - closed cup

melting_point

174-176

Key on ui other cas no.

111974-72-2

Description physique

Solid

Pictogrammes

Irritant; Health Hazard; Environmental Hazard

Solubilité

49.4 [ug/mL] (The mean of the results at pH 7.4)

Synonymes

2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol
Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt)
ICI 204,636
ICI 204636
ICI-204636
ICI204636
quetiapine
quetiapine fumarate
Seroquel

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quetiapine Fumarate
Reactant of Route 2
Reactant of Route 2
Quetiapine Fumarate
Reactant of Route 3
Reactant of Route 3
Quetiapine Fumarate
Reactant of Route 4
Reactant of Route 4
Quetiapine Fumarate
Reactant of Route 5
Reactant of Route 5
Quetiapine Fumarate
Reactant of Route 6
Reactant of Route 6
Quetiapine Fumarate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.